molecular formula C21H28N6O2 B6417676 7-butyl-3-methyl-8-[4-benzylpiperazinyl]-1,3,7-trihydropurine-2,6-dione CAS No. 898408-27-0

7-butyl-3-methyl-8-[4-benzylpiperazinyl]-1,3,7-trihydropurine-2,6-dione

Cat. No.: B6417676
CAS No.: 898408-27-0
M. Wt: 396.5 g/mol
InChI Key: MNNXTTVLNMXNBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-butyl-3-methyl-8-[4-benzylpiperazinyl]-1,3,7-trihydropurine-2,6-dione is a complex organic compound belonging to the purine family. This compound is characterized by its unique structure, which includes a butyl group, a methyl group, and a benzylpiperazinyl group attached to a trihydropurine core. The compound’s molecular formula is C20H28N6O2, and it has a molecular weight of 384.48 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-butyl-3-methyl-8-[4-benzylpiperazinyl]-1,3,7-trihydropurine-2,6-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

7-butyl-3-methyl-8-[4-benzylpiperazinyl]-1,3,7-trihydropurine-2,6-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles such as halides, amines, and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce deoxygenated forms of the compound.

Scientific Research Applications

7-butyl-3-methyl-8-[4-benzylpiperazinyl]-1,3,7-trihydropurine-2,6-dione has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 7-butyl-3-methyl-8-[4-benzylpiperazinyl]-1,3,7-trihydropurine-2,6-dione involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or bind to receptors to alter cellular signaling processes .

Comparison with Similar Compounds

Similar Compounds

  • 7-butyl-8-(hydroxymethyl)-1,3-dimethyl-3,7-dihydropurine-2,6-dione
  • 7-butyl-8-(hexylamino)-3-methyl-3,7-dihydropurine-2,6-dione
  • 7-butyl-8-(cyclohexylamino)-3-methyl-3,7-dihydropurine-2,6-dione

Uniqueness

Compared to similar compounds, 7-butyl-3-methyl-8-[4-benzylpiperazinyl]-1,3,7-trihydropurine-2,6-dione is unique due to the presence of the benzylpiperazinyl group, which imparts distinct chemical and biological properties. This structural feature may enhance its binding affinity to specific molecular targets and improve its pharmacokinetic profile .

Properties

IUPAC Name

8-(4-benzylpiperazin-1-yl)-7-butyl-3-methylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N6O2/c1-3-4-10-27-17-18(24(2)21(29)23-19(17)28)22-20(27)26-13-11-25(12-14-26)15-16-8-6-5-7-9-16/h5-9H,3-4,10-15H2,1-2H3,(H,23,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNNXTTVLNMXNBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C2=C(N=C1N3CCN(CC3)CC4=CC=CC=C4)N(C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.